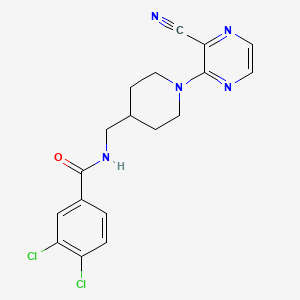

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

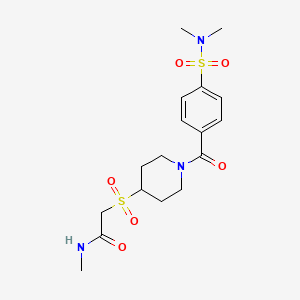

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as N-ethyl-4-nitro-1-pyrazolacetamide (ENPA) is a nitro-containing pyrazole derivative that has been used for a variety of scientific and medical applications. ENPA is a simple, yet versatile molecule that is used in a variety of fields, including biochemistry, pharmacology, and medicine. It has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and other organic compounds.

科学的研究の応用

Synthesis and Biological Significance of Pyrazole Derivatives

Pyrazole derivatives, including structures like N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, play a significant role in various scientific and medicinal fields due to their diverse biological activities. These compounds are extensively used in organic synthesis and as synthons for creating biologically active molecules. Pyrazoles are acknowledged for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent developments in pyrazole chemistry, especially in the synthesis of heterocyclic appended pyrazoles, have shown potential yields under simple reaction conditions or microwave irradiation. These advancements offer convenient strategies for the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of bioactive heterocyclic systems. This progress is pivotal for designing more active biological agents through various modifications and derivatizations, underscoring the importance of pyrazole derivatives in drug discovery and development processes (Dar & Shamsuzzaman, 2015).

Degradation and Stability Studies of Nitrogen-Containing Compounds

The stability and degradation pathways of nitrogen-containing compounds, similar to N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, are crucial for understanding their environmental impact and therapeutic potential. Studies on compounds like nitisinone (NTBC), which share structural similarities with the discussed chemical, reveal insights into their stability under various conditions. Such research helps in identifying degradation products and assessing their stability, which is essential for evaluating the risks and benefits of these compounds' medical applications. These studies contribute to a better understanding of the properties of nitrogen-containing compounds, paving the way for safer and more effective use in therapeutic applications (Barchańska et al., 2019).

Antimicrobial Applications of Pyrazoline Derivatives

The synthesis and biological evaluation of pyrazoline derivatives against DNA gyrase subunit B highlight their potential as antimicrobial agents. By targeting specific enzymes essential for bacterial DNA replication, these compounds offer a promising avenue for developing novel antimicrobial drugs. The synthesis of benzo-fused five-membered nitrogen-containing heterocycles demonstrates the ongoing efforts to design and improve drugs capable of combating microbial resistance. The antimicrobial activity of these compounds against various organisms underscores the significance of pyrazoline derivatives in addressing the urgent need for new antimicrobial therapies (PatilTejaswini & Amrutkar Sunil, 2021).

特性

IUPAC Name |

N-(2-aminoethyl)-2-(4-nitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c8-1-2-9-7(13)5-11-4-6(3-10-11)12(14)15/h3-4H,1-2,5,8H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHGLZZLEALEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NCCN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)

![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)

![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2574611.png)

![2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B2574614.png)

![4-Chloro-2-phenyl-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2574616.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2574624.png)